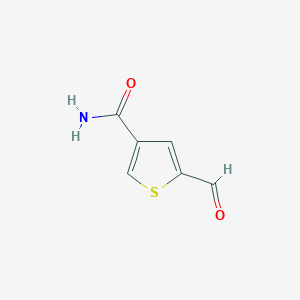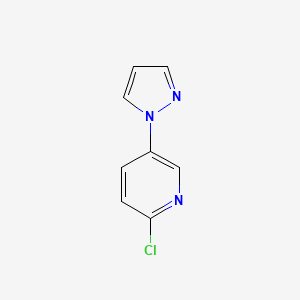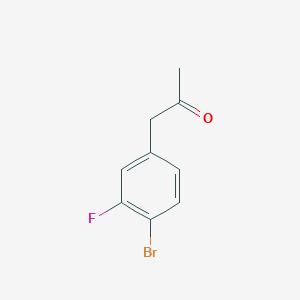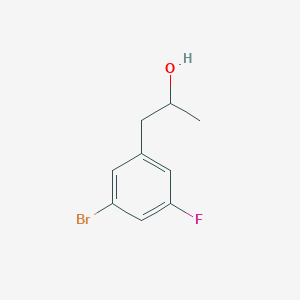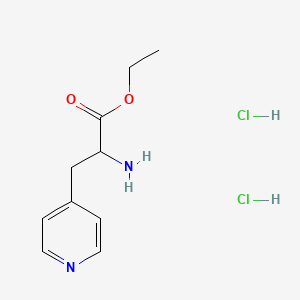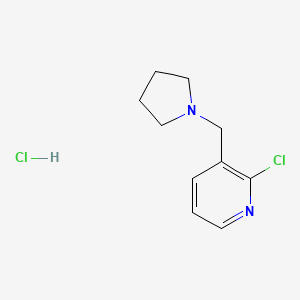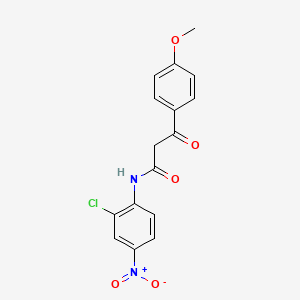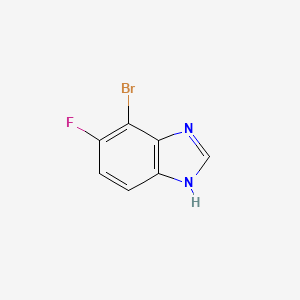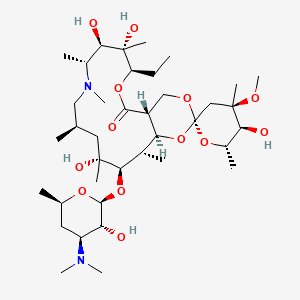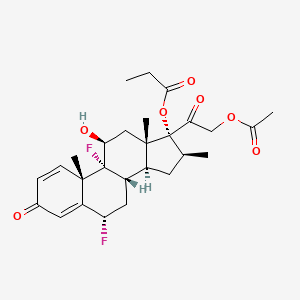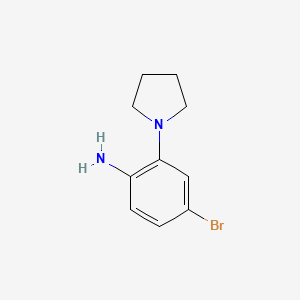
4-Bromo-2-(pyrrolidin-1-YL)aniline
Overview
Description
4-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position
Mechanism of Action
- The HCV genome polyprotein plays a crucial role in viral replication and assembly. It packages viral RNA to form a nucleocapsid and promotes virion budding .
- The compound’s action disrupts viral protein synthesis, affecting the overall viral life cycle and replication .
- Downstream effects involve reduced viral protein production, impairing the virus’s ability to propagate .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not specified. Not reported. No details provided. Not documented. and Clearance : Data not available .
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Bromination: The nitrated aniline is then brominated to introduce a bromine atom at the 4-position.
Reduction: The nitro group is reduced to an amine group.
Pyrrolidine Substitution: Finally, the amine group is reacted with pyrrolidine to form the desired compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry:
4-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials with specific properties.
Biology:
In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Comparison:
4-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the specific positioning of the bromine and pyrrolidine groups on the aniline ring. This unique structure can result in different chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 4-position can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPVJRQTPASIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


